molecular formula C10H9BrF2O3 B11789224 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11789224
M. Wt: 295.08 g/mol
InChI Key: VKVVIZOSFMUVHE-UHFFFAOYSA-N
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Description

2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane is an organic compound with a complex structure that includes bromine, fluorine, and dioxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-difluorophenol with appropriate reagents to introduce the dioxolane moiety. One common method involves the use of 1,3-dioxolane as a starting material, which reacts with 4-bromo-2,5-difluorophenol under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy compounds, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzonitrile
  • 4-Bromo-2,5-difluorobenzoic acid
  • 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile

Uniqueness

2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

2-[(4-bromo-2,5-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H9BrF2O3/c11-6-3-8(13)9(4-7(6)12)16-5-10-14-1-2-15-10/h3-4,10H,1-2,5H2

InChI Key

VKVVIZOSFMUVHE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2F)Br)F

Origin of Product

United States

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